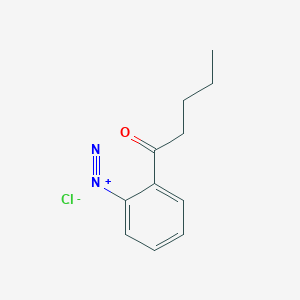
2-Pentanoylbenzene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanoylbenzene-1-diazonium chloride typically involves the diazotization of 2-pentanoylbenzene. This process includes the reaction of 2-pentanoylbenzene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of diazonium salts like this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of decomposition and maximizing efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanoylbenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and reacted with the diazonium salt at low temperatures.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt to the corresponding amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding amine, 2-pentanoylbenzene.
Wissenschaftliche Forschungsanwendungen
2-Pentanoylbenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of synthetic dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-Pentanoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, depending on the conditions and reagents used. The diazonium ion acts as an electrophile, reacting with nucleophiles to form substitution or coupling products. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- 4-Methylbenzenediazonium chloride
- 2-Chlorobenzenediazonium chloride
Uniqueness
2-Pentanoylbenzene-1-diazonium chloride is unique due to the presence of the pentanoyl group, which can influence its reactivity and the types of products formed
Eigenschaften
CAS-Nummer |
61485-15-2 |
|---|---|
Molekularformel |
C11H13ClN2O |
Molekulargewicht |
224.68 g/mol |
IUPAC-Name |
2-pentanoylbenzenediazonium;chloride |
InChI |
InChI=1S/C11H13N2O.ClH/c1-2-3-8-11(14)9-6-4-5-7-10(9)13-12;/h4-7H,2-3,8H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
URCDXPQORJCULN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![3-(2-Propyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14590248.png)
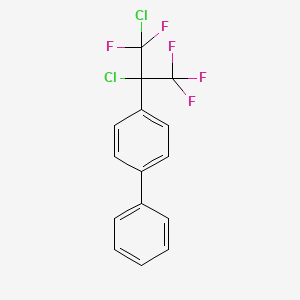

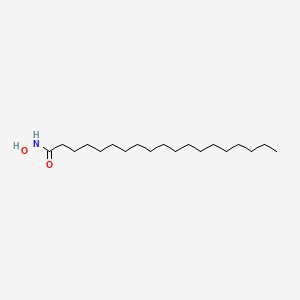
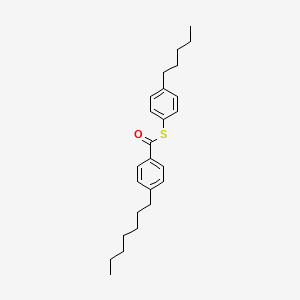


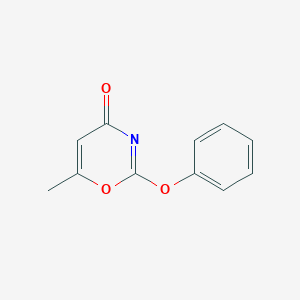


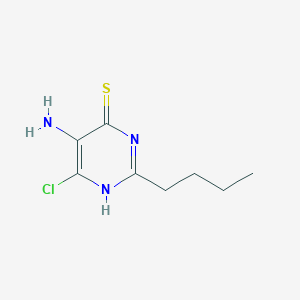

![Phosphonium, tributyl[(4-methoxyphenyl)methyl]-, bromide](/img/structure/B14590336.png)
